Salubrinal
Overview
Description
Salubrinal is a chemical compound known for its role as a specific inhibitor of eukaryotic translation initiation factor 2 alpha (eIF2α) phosphatase enzymes . It is primarily used in experimental settings to study stress responses in eukaryotic cells associated with the action of eukaryotic translation initiation factor 2 . This compound has shown potential therapeutic value due to its function, although it is currently only used experimentally .
Mechanism of Action
Target of Action
Salubrinal primarily targets eIF2α phosphatase enzymes . These enzymes play a crucial role in protein synthesis and stress responses in eukaryotic cells .
Mode of Action
This compound acts as a specific inhibitor of eIF2α phosphatase enzymes . It indirectly inhibits eIF2 as a result of reduced dephosphorylation of its α-subunit . This inhibition results in the activation of stress response pathways usually triggered by events such as oxidative stress or buildup of unfolded protein in the endoplasmic reticulum .
Biochemical Pathways
The inhibition of eIF2α by this compound affects the stress response pathways in cells . These pathways are usually activated by events such as oxidative stress or the accumulation of unfolded proteins in the endoplasmic reticulum . The activation of these pathways can lead to various downstream effects, including the modulation of ER stress pathways .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound exhibits a rapid decrease in plasma concentration within 24 hours following subcutaneous injection, with a half-life in plasma of approximately 1.2 hours . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties may impact its bioavailability.
Result of Action
The action of this compound leads to various molecular and cellular effects. For instance, it has been shown to protect cells from endoplasmic reticulum stress-induced apoptosis . In addition, this compound has demonstrated potential antitumor properties, particularly in combination with other drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the tumor microenvironment, which is rich in soluble cytokines, chemokines, growth, and angiogenic factors, can drive the abnormal functioning of the endoplasmic reticulum in healthy cells . In such environments, cancer cells adapt well to the ER stress induced by this compound .
Biochemical Analysis
Biochemical Properties
Salubrinal interacts with eIF2α phosphatase enzymes, inhibiting their activity . This interaction is crucial in biochemical reactions, particularly those related to stress responses in cells . The compound this compound has also been shown to interact with copper (II), forming a complex that exhibits interesting biochemical properties .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce cellular damage induced by a wide range of xenotoxicants, including environmental pollutants and drugs . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting the dephosphorylation of eIF2α . This results in the activation of stress response pathways usually triggered by events such as oxidative stress or buildup of unfolded protein in the endoplasmic reticulum .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to prevent the significant reduction in eIF2α and ATF4 phosphorylation in mTBI brains 72 hours post-injury . It also partially suppresses BPDE-induced reduction of cell viability after 24 or 48 hours exposure .
Dosage Effects in Animal Models
In animal models, this compound has been shown to significantly reduce seizure activity and increase survival rates of mice with KA-induced seizures
Metabolic Pathways
This compound is involved in the eIF2α signaling pathway, which plays a crucial role in cellular stress responses . It inhibits the dephosphorylation of eIF2α, thus modulating the pathway .
Subcellular Localization
Given its role as an inhibitor of eIF2α phosphatase enzymes, it is likely to be found in the cytoplasm where these enzymes are located .
Preparation Methods
Salubrinal is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the reaction of 3-phenyl-2-propenamide with 2,2,2-trichloro-1-[(8-quinolinylamino)thioxomethyl]amino]ethyl . The reaction conditions include the use of solvents and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
Salubrinal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can result in reduced forms of the compound .
Scientific Research Applications
Salubrinal has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the mechanisms of eukaryotic translation initiation factor 2α dephosphorylation and its role in cellular stress responses . In biology, this compound is used to investigate the effects of endoplasmic reticulum stress on cell survival and apoptosis . In medicine, it has shown potential as a therapeutic agent for conditions such as osteoporosis and cancer . In industry, this compound is used in the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
Salubrinal is unique in its specific inhibition of eukaryotic translation initiation factor 2α phosphatase enzymes . Similar compounds include other inhibitors of eukaryotic translation initiation factor 2α dephosphorylation, such as guanabenz and sephin1 . this compound is distinct in its ability to selectively inhibit the holoenzyme complex GADD34:PP1, making it a valuable tool for studying cellular stress responses .
Properties
IUPAC Name |
(E)-3-phenyl-N-[2,2,2-trichloro-1-(quinolin-8-ylcarbamothioylamino)ethyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3N4OS/c22-21(23,24)19(27-17(29)12-11-14-6-2-1-3-7-14)28-20(30)26-16-10-4-8-15-9-5-13-25-18(15)16/h1-13,19H,(H,27,29)(H2,26,28,30)/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOIAYJMPKXARU-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420852 | |
Record name | Salubrinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405060-95-9 | |
Record name | (2E)-3-Phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)thioxomethyl]amino]ethyl]-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405060-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salubrinal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405060959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salubrinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 405060-95-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SALUBRINAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8PSF5Z8KJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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